2-(4-Bromophenoxy)acetohydrazide
Overview
Description
2-(4-Bromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9BrN2O2. It belongs to the class of hydrazides, which are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenoxy)acetohydrazide is the Nickel (II) ion (Ni(II)) . This compound forms a coordination complex with Ni(II), serving as a ligand . The Ni(II) ion is six-coordinated, forming a distorted octahedron .
Mode of Action
This compound interacts with its target, Ni(II), through a bidentate coordination. This interaction involves the carbonyl oxygen atom and the amine nitrogen of the this compound . The oxygen of the isopropanol molecule, the chlorine atom, and two other chlorine atoms serve as bridges between two metal atoms .
Biochemical Pathways
It’s known that hydrazide derivatives, to which this compound belongs, are key intermediates for synthesizing novel biologically active derivatives . These derivatives exhibit antibacterial, antifungal, and antimicrobial activities .
Result of Action
The coordination compound formed by this compound and Ni(II) exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)acetohydrazide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate . The reaction conditions generally include:
Step 1: Reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromophenoxy)acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
2-(4-Bromophenoxy)acetohydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds with potential antibacterial, antifungal, and antiviral activities.
Coordination Chemistry: It acts as a ligand in the formation of coordination compounds with metals such as nickel(II), which have unique structural and functional properties.
Material Science: Its derivatives are explored for their potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetohydrazide
- 2-(4-Fluorophenoxy)acetohydrazide
- 2-(4-Methylphenoxy)acetohydrazide
Uniqueness
2-(4-Bromophenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
2-(4-Bromophenoxy)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
This compound is synthesized through the reaction of 4-bromophenol with acetohydrazide, followed by purification processes that yield a white crystalline product. The synthesis route typically involves refluxing the reactants in an organic solvent, such as ethanol, to promote the formation of the hydrazide linkage.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:
- In vitro studies demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to have a Minimum Inhibitory Concentration (MIC) as low as 0.48 μg/mL against Micrococcus luteus, indicating potent activity compared to standard antibiotics like nitrofurantoin .
- The compound's effectiveness extends to antifungal properties as well, with notable activity against Candida albicans and other fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cell lines:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that it possesses significant cytotoxic effects, with IC50 values often in the micromolar range. For example, one study reported an IC50 of 7.81 µM against HepG2 cells .
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (S/G2 phase), thereby inhibiting proliferation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of commonly used antibiotics .
Case Study 2: Anticancer Activity
Another study focused on its anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in HT-29 cells, with an IC50 value of approximately 12.39 µM. This study also highlighted its potential as a lead compound for further development into a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl ring or alterations in the hydrazone moiety can enhance or diminish its biological efficacy. For instance, derivatives with electron-withdrawing groups have shown improved inhibitory effects against alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .
Properties
IUPAC Name |
2-(4-bromophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQWMLTVDXDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351136 | |
Record name | 2-(4-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-00-4 | |
Record name | 2-(4-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?
A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between this compound (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []
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